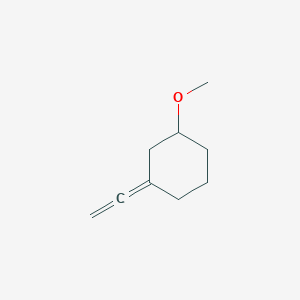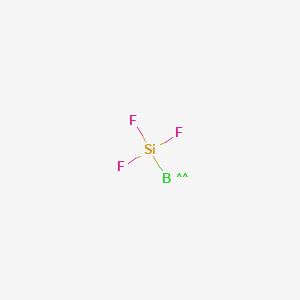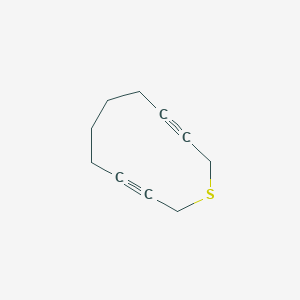
1,1,3-Triiodooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3-Triiodooctane is an organic compound characterized by the presence of three iodine atoms attached to an octane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Triiodooctane typically involves the iodination of octane derivatives. One common method is the halogenation of octane using iodine in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Catalysts: Iodine or iodine-containing compounds.
Solvents: Organic solvents such as chloroform or carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes:
Reactors: Agitators, reaction circuits, or bubble columns.
Purification: Distillation or recrystallization to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,3-Triiodooctane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of alkyl halides or other substituted octane derivatives.
Oxidation: Formation of octanoic acid or other oxidized products.
Reduction: Formation of deiodinated octane derivatives.
Applications De Recherche Scientifique
1,1,3-Triiodooctane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging due to its iodine content.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,3-Triiodooctane involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms can form strong bonds with these targets, leading to changes in their activity and function. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing their normal function.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3-Triiodopropane: Similar structure but with a shorter carbon chain.
1,1,3-Triiodobutane: Similar structure with a four-carbon chain.
1,1,3-Triiodohexane: Similar structure with a six-carbon chain.
Uniqueness
1,1,3-Triiodooctane is unique due to its longer carbon chain, which can influence its physical and chemical properties. This makes it suitable for specific applications where longer carbon chains are advantageous, such as in the synthesis of complex organic molecules and materials.
Propriétés
Numéro CAS |
116341-79-8 |
|---|---|
Formule moléculaire |
C8H15I3 |
Poids moléculaire |
491.92 g/mol |
Nom IUPAC |
1,1,3-triiodooctane |
InChI |
InChI=1S/C8H15I3/c1-2-3-4-5-7(9)6-8(10)11/h7-8H,2-6H2,1H3 |
Clé InChI |
MIUWTLNRFCCCIH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC(I)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)
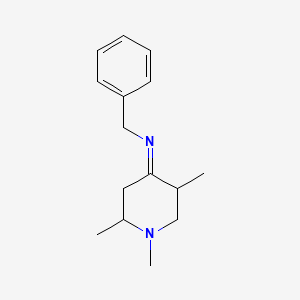

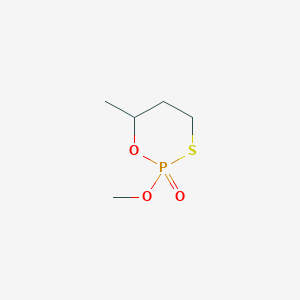
![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)
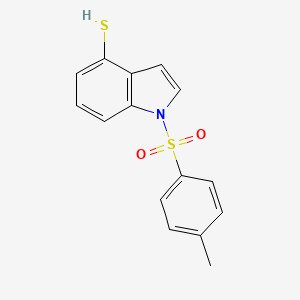
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)

